molecular formula C12H11FN2O2S B3019772 Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate CAS No. 100361-54-4

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate

Cat. No.: B3019772
CAS No.: 100361-54-4
M. Wt: 266.29
InChI Key: MSAJPWUZVXXYQR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms, and a fluorophenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-bromoacetate with thiourea can yield the thiazole ring, which is then further functionalized to introduce the amino and fluorophenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(4-chlorophenyl)-1,2-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(4-bromophenyl)-1,2-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in applications where specific electronic characteristics are desired.

Biological Activity

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a fluorophenyl substituent, contributing to its unique chemical properties. The structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H11FN2O2S
Molecular Weight270.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring facilitates hydrogen bonding and π-π interactions, while the fluorophenyl group enhances binding affinity to specific receptors or enzymes. This dual interaction profile allows the compound to modulate biological responses effectively.

Antiviral Activity

Research has demonstrated that thiazole derivatives exhibit significant antiviral properties. A study highlighted that modifications in the thiazole structure can lead to enhanced antiviral activity against flaviviruses by targeting their envelope proteins. For instance, compounds similar to this compound have shown promising results in inhibiting viral replication in cellular assays .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A comparative study indicated that thiazole derivatives generally possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing potent activity against various bacterial strains .

Anticancer Potential

The compound has been assessed for anti-proliferative effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results from MTT assays indicated that this compound exhibits significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for anticancer drug development .

Case Studies and Research Findings

  • Antiviral Efficacy : In a study examining the structure-activity relationship (SAR) of phenylthiazole derivatives, it was found that the presence of a para-substituted fluorophenyl group significantly improved antiviral efficacy against yellow fever virus. The lead compound demonstrated an EC50 value comparable to existing antiviral agents .
  • Antimicrobial Evaluation : A comprehensive evaluation of thiazole derivatives revealed that this compound had an MIC of ≤0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Cancer Cell Line Studies : In vitro studies showed that the compound inhibited cell proliferation in HepG2 and MCF-7 cells with IC50 values ranging from 10 to 25 μM. This suggests that structural modifications could enhance its anticancer properties further .

Properties

IUPAC Name

ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-12(16)11-9(14)10(15-18-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAJPWUZVXXYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred suspension of 2-(4-fluorophenyl)-2-(4-methylphenylsulfonyloxy)iminoacetonitrile (64.0 g, 0.2 mole) and triethylamine (61.8 g, 0.61 mole) in 1 l of absolute ethanol was cooled to 5° C. Ethyl 2-mercaptoacetate (26.8 g, 0.22 mole) was added dropwise over a four hour period. The reaction mixture was then stirred for 16 hours and warmed to room temperature. The reaction mixture was concentrated and poured into 2 l of ice water. The resultant precipitate was collected by filtration. The solid filter cake was washed with water and dried. The solid was dissolved in 1.5 l of boiling heptane, and the solution was slurried with silica gel. The hot mixture was filtered; on cooling the filtrate, the solid recrystallized and was collected by filtration, washed with heptane, and dried to give ethyl 3-(4-fluorophenyl)-4-amino-5-isothiazolecarboxylate (22.0 g, mp 137°-139° C.).
Name
2-(4-fluorophenyl)-2-(4-methylphenylsulfonyloxy)iminoacetonitrile
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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